

# physical properties of 3-tert-butylphenylboronic acid

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## Compound of Interest

Compound Name: 3-Tert-butylphenylboronic acid

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An In-depth Technical Guide on the Physical Properties of **3-tert-Butylphenylboronic Acid**

## Introduction

**3-tert-Butylphenylboronic acid** (CAS No. 560132-24-3) is an organoboron compound that serves as a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.<sup>[1][2]</sup> Its unique structure, featuring a sterically bulky tert-butyl group, influences its reactivity and selectivity in chemical transformations.<sup>[1]</sup> This technical guide provides a comprehensive overview of the physical properties of **3-tert-butylphenylboronic acid**, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

## Core Physical and Chemical Properties

The fundamental identifiers and properties of **3-tert-butylphenylboronic acid** are summarized below.

Property	Value
CAS Number	560132-24-3[2][3]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> BO <sub>2</sub> [1][2][3]
Molecular Weight	178.04 g/mol [2][3]
Appearance	White to off-white crystal or crystalline powder[1][2][3]
InChI	InChI=1/C10H15BO2/c1-10(2,3)8-5-4-6-9(7-8)11(12)13/h4-7,12-13H,1-3H3[1]
SMILES	CC(C)(C)c1cccc(c1)B(O)O[1]

## Tabulated Physical Data

The following tables present quantitative data on the key physical properties of **3-tert-butylphenylboronic acid**. It is important to note that variations in reported values, such as for melting point, may arise from differences in sample purity and the presence of anhydrides.[3]

Table 1: Thermal and Physical Properties

Property	Reported Value(s)
Melting Point	110-112 °C[3] or 221 °C (with water as solvent) [2][3]
Boiling Point	304.3 ± 35.0 °C (Predicted)[3]
Density	1.02 ± 0.1 g/cm <sup>3</sup> (Predicted)[3]
Flash Point	137.866 °C[3]
Vapor Pressure	0 mmHg at 25 °C[3]
Refractive Index	1.511[3]

Table 2: Solubility Profile

Solvent	Solubility
Water	Low solubility[3]
Chloroform	Soluble[3]
Methanol	Soluble[3]
Dichloromethane	Soluble[3]
Polar Organic Solvents	Generally soluble[1]

## Experimental Protocols

Detailed methodologies for determining the key physical properties of **3-tert-butylphenylboronic acid** are provided below.

### Melting Point Determination

The melting point of boronic acids can be challenging to measure accurately due to their tendency to dehydrate upon heating, forming boroxines (anhydrides).[4] This can lead to a wide melting range or decomposition.[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (one end sealed)
- Mortar and pestle

Procedure:

- Ensure the **3-tert-butylphenylboronic acid** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[5]
- Pack the sample tightly by tapping the sealed end of the capillary tube on a hard surface or by dropping it through a long glass tube.[6]

- Place the capillary tube into the heating block of the melting point apparatus.
- For an unknown or to establish an approximate range, perform a rapid heating run (10-20 °C/minute).[7]
- Allow the apparatus to cool to at least 20 °C below the approximate melting point.
- Perform a second, more accurate measurement by heating slowly at a rate of 1-2 °C per minute near the expected melting point.[6]
- Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]

## Solubility Assessment

A systematic approach is used to determine the solubility of **3-tert-butylphenylboronic acid** in various solvents.

Apparatus:

- Small test tubes
- Vortex mixer or glass stirring rods
- Graduated pipettes

Procedure:

- Place approximately 25 mg of **3-tert-butylphenylboronic acid** into a small test tube.[8]
- Add 0.75 mL of the desired solvent (e.g., water, methanol, chloroform) in small portions.[8]
- After each addition, vigorously agitate the mixture using a vortex mixer or stir with a glass rod for at least 60 seconds.[8][9]
- Observe the mixture. The compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.[9]

- If the compound does not dissolve in the initial 0.75 mL, it is classified as "insoluble" or having "low solubility" in that solvent under these conditions.
- Repeat this procedure for each solvent to be tested.

## NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation. However, boronic acids can form oligomeric anhydrides (boroxines) in solution, which can lead to complex or uninterpretable spectra.[\[10\]](#)

Apparatus:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvents (e.g., d4-methanol, DMSO-d6)

Procedure for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- To minimize the formation of boroxines, use a deuterated alcohol solvent such as d4-methanol. This can help break up oligomers and provide a clearer spectrum.
- Dissolve 5-10 mg of **3-tert-butylphenylboronic acid** in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to standard instrument parameters.

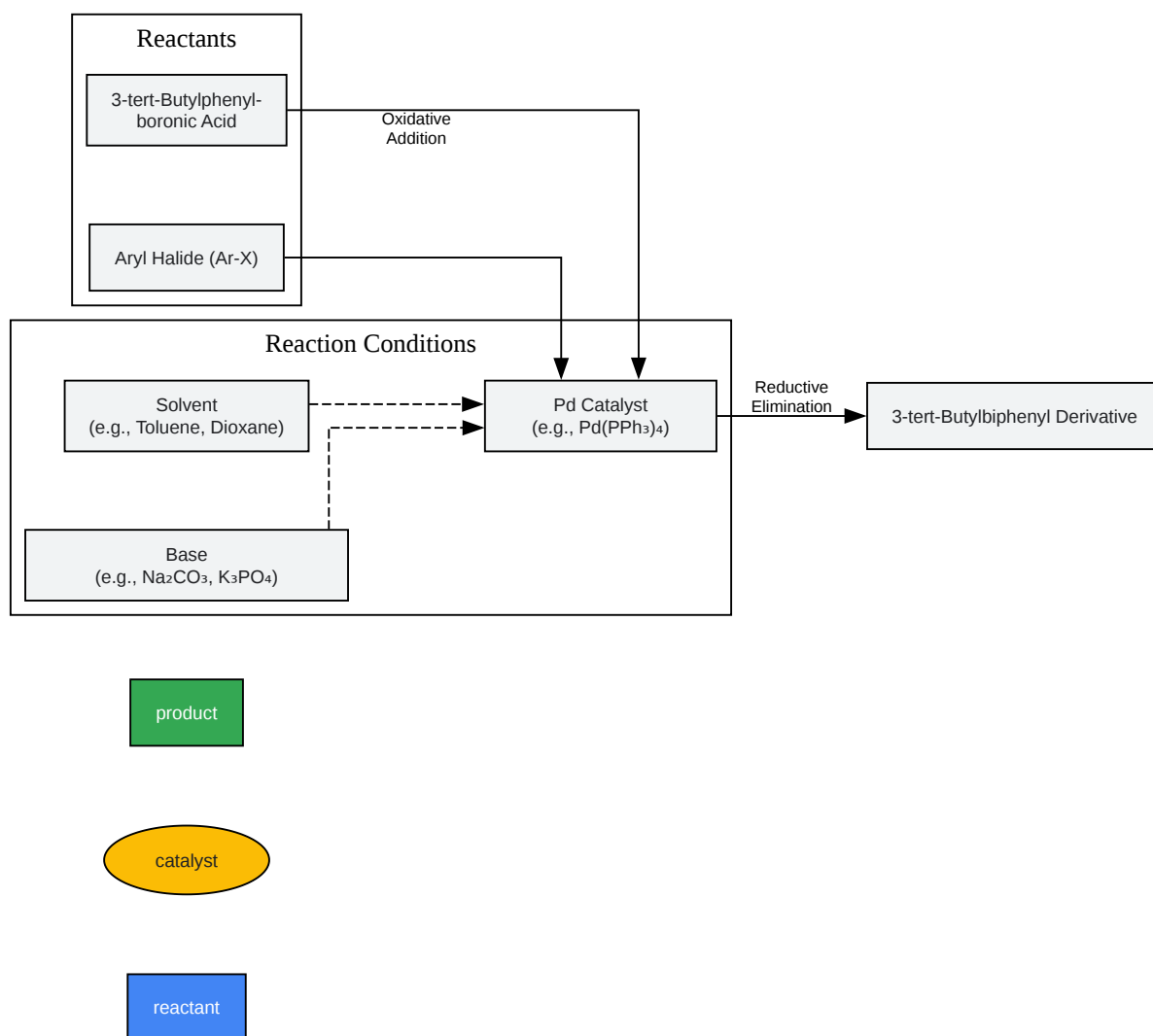
Procedure for  $^{11}\text{B}$  NMR:

- $^{11}\text{B}$  NMR is particularly useful for studying boronic acids and their derivatives.[\[11\]](#)[\[12\]](#)
- Prepare the sample as described for  $^1\text{H}$  NMR.
- Acquire the  $^{11}\text{B}$  NMR spectrum. The chemical shift will indicate the hybridization state of the boron atom. A signal around 27-30 ppm typically corresponds to the  $\text{sp}^2$ -hybridized trigonal planar boronic acid, while a shift to a higher field (around 3-14 ppm) indicates the formation

of a  $\text{sp}^3$ -hybridized tetrahedral boronate species, for example, upon complexation with diols or fluoride ions.[\[13\]](#)

## Visualizations

The following diagrams illustrate key concepts related to the application and analysis of **3-tert-butylphenylboronic acid**.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.



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Caption: Logical workflow for solubility testing of the compound.

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